2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol
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Overview
Description
2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.19 g/mol It is a cyclobutyl derivative with a hydroxymethyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with formaldehyde in the presence of a base to form the intermediate 1-(hydroxymethyl)cyclobutanol. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted cyclobutyl derivatives .
Scientific Research Applications
2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl and ethan-1-ol groups may participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler cyclobutyl derivative with a hydroxyl group.
Cyclobutanone: A ketone derivative of cyclobutane.
2-(hydroxymethyl)cyclobutanol: A compound with a similar structure but lacking the ethan-1-ol moiety.
Uniqueness
2-[1-(hydroxymethyl)cyclobutyl]ethan-1-ol is unique due to the presence of both a hydroxymethyl group and an ethan-1-ol moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(hydroxymethyl)cyclobutyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-4-7(6-9)2-1-3-7/h8-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJATYVHSHRBFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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